2,4-Dinitrobenzenesulfonyl chloride
Overview
Description
2,4-Dinitrobenzenesulfonyl chloride is a chemical compound used in various organic synthesis reactions. It is known for its ability to react with primary amines to form sulfonamides, which can be further modified to produce a variety of secondary amines and diamines. This compound is also involved in the Smiles rearrangement, where it reacts with acyl chlorides to produce nitriles, 2,4-dinitrophenol, and sulfur dioxide .
Synthesis Analysis
The synthesis of 2,4-dinitrobenzenesulfonyl chloride can be achieved from 2,4-dinitrochlorobenzene. The process involves the intermediate formation of 2,4-dinitrophenyl benzyl sulfide, using dry petroleum ether as a solvent. The final product, 2,4-dinitrobenzenesulfenyl chloride, can also be converted to 2,4-dinitrobenzenesulfenyl bromide through a halogen replacement reaction .
Molecular Structure Analysis
The molecular structure of 2,4-dinitrobenzenesulfonyl chloride is characterized by the presence of two nitro groups and a sulfonyl chloride group attached to a benzene ring. This structure is responsible for its reactivity, particularly its electrophilic nature, which allows it to participate in various addition reactions with alkenes and amines .
Chemical Reactions Analysis
2,4-Dinitrobenzenesulfonyl chloride is involved in several types of chemical reactions. It can react with dialkyl, diaralkyl, and alkyl aralkyl monosulphides to form disulphides and alkyl or aralkyl chlorides. The reactivity order is influenced by the constitution of the sulphide . Additionally, it adds to alkyl-substituted vinylferrocenes and phenyl substituted cis- and trans-1-phenylpropenes, with the reaction rate and product stereochemistry being influenced by the substituents on the alkenes . The addition to aliphatic alkenes shows less selectivity compared to halogens, attributed to the neighboring group participation by sulfur . Moreover, the addition to methylenecyclopropanes demonstrates the influence of the 2,4-dinitrobenzenesulfenyl group on the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,4-dinitrobenzenesulfonyl chloride are not explicitly detailed in the provided papers. However, based on its chemical structure and reactivity, it can be inferred that it is a solid at room temperature and should be handled with care due to its potential as a skin irritant and explosive nature under certain conditions . Its reactivity with various organic substrates suggests that it is a versatile reagent in synthetic organic chemistry.
Scientific Research Applications
Nucleophilic Substitution Reactions
2,4-Dinitrobenzenesulfonyl chloride has been utilized in nucleophilic substitution reactions. Gazitúa et al. (2018) demonstrated its reactivity with propylamine, highlighting the significant influence of the solvent and the nature of the nucleophile on reaction rates and mechanisms (Gazitúa et al., 2018).
Enhancement of Detection in Liquid Chromatography-Mass Spectrometry
Higashi et al. (2006) explored its application in enhancing the detection of estrogens in biological fluids using liquid chromatography-mass spectrometry. This approach improved detection sensitivity significantly (Higashi et al., 2006).
Synthesis of N-Glycosyl Amides
Talan et al. (2009) reported the use of 2,4-dinitrobenzenesulfonyl chloride for synthesizing N-glucosylamides. This method offered a mild and efficient approach for the synthesis of these compounds (Talan et al., 2009).
Development of Fluorescent and Chromogenic Chemodosimeters
Yang et al. (2009) developed a chromo- and fluorogenic chemodosimeter for sulfide anion detection using 2,4-dinitrobenzenesulfonyl-fluorescein. This approach showed high sensitivity and selectivity (Yang et al., 2009).
Fungicidal Activity
Adelowo et al. (2010) synthesized alkyl-2,4-dinitrobenzenesulfenate esters using 2,4-dinitrobenzenesulfonyl chloride, demonstrating their fungicidal activity against various fungi. This highlights its potential in agricultural applications (Adelowo et al., 2010).
Safety And Hazards
Future Directions
2,4-Dinitrobenzenesulfonyl chloride has been used to create a carbon dot-based fluorescent probe for biothiols, which has potential applications in imaging of biothiols in living cells . It has also been used in the synthesis of a novel electrochemical probe for the selective determination of biothiols , indicating its potential in analytical chemistry.
properties
IUPAC Name |
2,4-dinitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFSNKZUKDBPIT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061854 | |
Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitrobenzenesulfonyl chloride | |
CAS RN |
1656-44-6 | |
Record name | 2,4-Dinitrobenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1656-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001656446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonyl chloride, 2,4-dinitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2061854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-dinitrobenzenesulphonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.228 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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